molecular formula C15H10N2O2 B1329452 2-Pyridin-2-yl-quinoline-4-carboxylic acid CAS No. 7491-86-3

2-Pyridin-2-yl-quinoline-4-carboxylic acid

Cat. No.: B1329452
CAS No.: 7491-86-3
M. Wt: 250.25 g/mol
InChI Key: WSYCFYURDIXHNT-UHFFFAOYSA-N
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Description

2-Pyridin-2-yl-quinoline-4-carboxylic acid is a chemical compound that belongs to the quinoline family. It is commonly known as PQCA and has been widely used in scientific research for its unique properties. PQCA is a heterocyclic organic compound that has a pyridine ring fused with a quinoline ring. It is a white to off-white powder that is soluble in organic solvents.

Safety and Hazards

Sigma-Aldrich provides this product to researchers but does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

2-Pyridin-4-yl-quinoline-4-carboxylic Acid can be useful in the exploration of isoxazole-carboxylic acid Me ester based substituted quinoline derivatives as promising antitubercular agents .

Properties

IUPAC Name

2-pyridin-2-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2/c18-15(19)11-9-14(13-7-3-4-8-16-13)17-12-6-2-1-5-10(11)12/h1-9H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYCFYURDIXHNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50225887
Record name Cinchoninic acid, 2-(2-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50225887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7491-86-3, 57882-27-6
Record name Cinchoninic acid, 2-(2-pyridyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007491863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinchoninic acid, 2-(2-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50225887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyridin-2-yl)quinoline-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The free acid is prepared by neutralizing an aqueous solution of the sodium 2-(2-pyridyl)-4-carboxyquinoline carboxylate 3 with 10% HCl. The acid is somewhat soluble in acidic solution, and care should be taken not to overacidify; a pH of 7 is optimum. The solid is filtered, washed with 40 mL of acetone and allowed to air dry.
Name
sodium 2-(2-pyridyl)-4-carboxyquinoline carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural significance of 2-(pyridin-2-yl)quinoline-4-carboxylic acid and how does it interact with other molecules?

A1: 2-(pyridin-2-yl)quinoline-4-carboxylic acid is a quinolinecarboxylic acid derivative containing a carboxylate group, nitrogen donor atoms, and a large conjugated π-system []. These structural features enable diverse intermolecular interactions.

Q2: Has 2-(pyridin-2-yl)quinoline-4-carboxylic acid been explored for sensing applications?

A2: Yes, research suggests that 2-(pyridin-2-yl)quinoline-4-carboxylic acid (HL) can be used as a ligand in a luminescent coordination polymer for HCl sensing []. When incorporated into the EuH(L)2(NO3)2 framework, the uncoordinated pyridyl rings bind HCl through protonation []. This protonation alters the excited state energy of the ligands, disrupting their function as antennae for Eu3+ emission and resulting in a detectable luminescence change []. This property makes the EuH(L)2(NO3)2 framework a potential candidate for fast and convenient HCl detection.

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